2-Benzyloxy-5-bromopyridine chemical properties
2-Benzyloxy-5-bromopyridine chemical properties
An In-depth Technical Guide to 2-Benzyloxy-5-bromopyridine
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Benzyloxy-5-bromopyridine, a key intermediate in pharmaceutical research and organic synthesis.
Core Chemical Properties
2-Benzyloxy-5-bromopyridine is a solid, typically appearing as a white to light yellow crystalline powder.[1][2] It is identified by the CAS Number 83664-33-9.[3] This compound is a valuable building block in medicinal chemistry due to the presence of a versatile bromine atom, which allows for further chemical modifications, and a benzyloxy group.[4]
Physicochemical Data
The key quantitative properties of 2-Benzyloxy-5-bromopyridine are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 83664-33-9 | [3][5][6] |
| Molecular Formula | C₁₂H₁₀BrNO | [5][7] |
| Molecular Weight | 264.12 g/mol | [5][6][7] |
| Melting Point | 45-51 °C | [1][5][6] |
| Boiling Point | 178-185 °C (at 14 Torr/mmHg) | [1][5] |
| Appearance | White to light yellow powder or crystal | [1][5] |
| Purity | >98.0% (GC) | [1][6] |
| Density (Predicted) | 1.438 ± 0.06 g/cm³ | [2][5] |
| pKa (Predicted) | 1.56 ± 0.22 | [2][5] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1][2][5] |
Synthesis and Purification
The synthesis of 2-Benzyloxy-5-bromopyridine is well-documented and typically involves the reaction of a pyridine precursor with benzyl alcohol.
Experimental Protocol: Synthesis from 2,5-Dibromopyridine
A common and high-yield synthesis method involves the Williamson ether synthesis.[5]
Materials:
-
2,5-Dibromopyridine (20.0 g, 84.4 mmol)[5]
-
Benzyl alcohol (11.9 g, 11.4 mL, 109.8 mmol)[5]
-
Potassium hydroxide (11.4 g, 202.6 mmol)[5]
-
Dibenzo-18-crown-6 (1.5 g, 4.2 mmol)[5]
-
Toluene (200 mL)[5]
-
Chloroform[5]
-
Anhydrous magnesium sulfate[5]
-
Hexane[5]
-
Ethyl acetate[5]
Procedure:
-
A mixture of 2,5-dibromopyridine, benzyl alcohol, potassium hydroxide, and dibenzo-18-crown-6 is prepared in toluene.[5]
-
The mixture is refluxed for 1.5 hours using a Dean-Stark apparatus to remove water.[5]
-
Upon completion, the toluene is removed under reduced pressure.[5]
-
The remaining residue is diluted with water and extracted with chloroform.[5]
-
The organic phase is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated.[5]
-
The crude product is purified via silica gel column chromatography using a hexane/ethyl acetate (98:2, v/v) eluent.[5]
-
Further purification is achieved by recrystallization from hexane to yield 2-Benzyloxy-5-bromopyridine as a colorless solid (92% yield).[5]
Caption: Synthesis workflow for 2-Benzyloxy-5-bromopyridine.
Spectroscopic Characterization
While specific spectra are dependent on experimental conditions, the structural features of 2-Benzyloxy-5-bromopyridine suggest the following expected spectroscopic data:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the pyridine and benzene rings. A characteristic singlet for the benzylic methylene (-CH₂-) protons would appear around 5.4 ppm.
-
¹³C NMR: Resonances for the eleven aromatic carbons and one benzylic carbon. The carbon attached to the bromine atom would be shifted to a lower field.
-
-
Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for C-O ether stretching, aromatic C-H stretching, C=C and C=N ring stretching of the pyridine and benzene rings, and a C-Br stretching vibration.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and a prominent M+2 peak of nearly equal intensity, which is a characteristic isotopic pattern for a molecule containing one bromine atom.[8] Common fragmentation would likely involve the loss of the benzyl group (C₇H₇) or the benzyloxy group (C₇H₇O).
Reactivity and Applications in Drug Discovery
2-Benzyloxy-5-bromopyridine is a versatile intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery.[4]
-
Cross-Coupling Reactions: The bromine atom on the pyridine ring serves as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents.
-
Protecting Group: The benzyl group can act as a protecting group for the hydroxyl functionality on the pyridine ring, which can be removed later in a synthetic sequence via hydrogenolysis.
-
Intermediate for Bioactive Molecules: This compound is a precursor for synthesizing molecules with potential therapeutic applications. For instance, related 2-(benzyloxy)benzamides have been investigated as TRPM8 antagonists.[9] Derivatives of aminopyridines are used in the synthesis of drugs like Palbociclib.[10] The general utility lies in its role as a scaffold to build upon.[4]
Caption: Role as a building block in drug discovery synthesis.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 2-Benzyloxy-5-bromopyridine.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields or a face shield, and a lab coat.[11][12]
-
Handling: Avoid contact with skin and eyes.[12] Avoid the formation of dust and aerosols.[11] Use in a well-ventilated area or under a chemical fume hood.[13] Keep away from heat, sparks, and open flames.
-
First Aid:
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[11][12]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11][12]
-
Inhalation: If breathed in, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[11][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[12]
-
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[12] Store in a cool, dark place, preferably below 15°C.[1]
References
- 1. 2-Benzyloxy-5-bromopyridine | 83664-33-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. 2-BENZYLOXY-5-BROMOPYRIDINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 2-Benzyloxy-5-bromopyridine | [frontierspecialtychemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-BENZYLOXY-5-BROMOPYRIDINE CAS#: 83664-33-9 [m.chemicalbook.com]
- 6. labproinc.com [labproinc.com]
- 7. 2-Benzyloxy-5-bromopyridine | C12H10BrNO | CID 11108191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lehigh.edu [lehigh.edu]
- 9. Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Amino-5-bromopyridine [jubilantingrevia.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. uww.edu [uww.edu]
- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 14. fishersci.com [fishersci.com]
